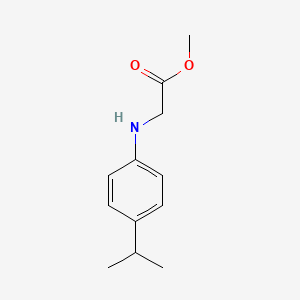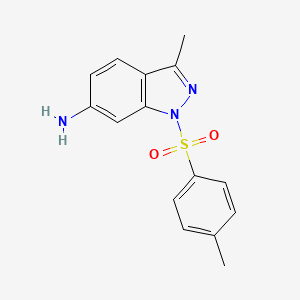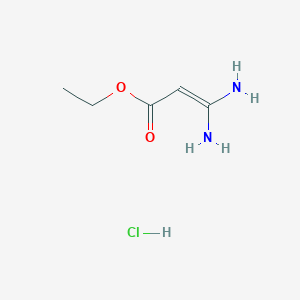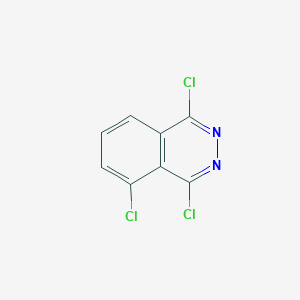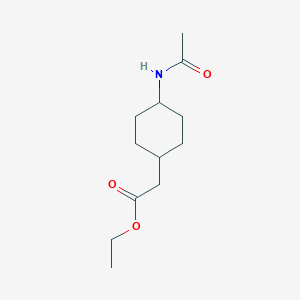
Ethyl 2-(trans-4-acetamidocyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(trans-4-acetamidocyclohexyl)acetate: is an organic compound with the chemical formula C10H17NO3. It is a colorless to pale yellow liquid that is soluble in common organic solvents such as alcohols, ethers, and ketones . This compound is widely used in the pharmaceutical and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(trans-4-acetamidocyclohexyl)acetate can be achieved through various chemical synthesis methods. The specific synthetic route and conditions may vary depending on the manufacturer and the purpose of the reaction . Generally, it involves the acetylation of 4-amino-cyclohexanol followed by esterification with acetic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods are designed to optimize yield and purity while minimizing production costs .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Ethyl 2-(trans-4-acetamidocyclohexyl)acetate is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of acetylation and esterification on biological systems .
Medicine: In the pharmaceutical industry, it is used as a raw material for the synthesis of antibacterial agents, disinfectants, and preservatives .
Industry: In the flavor industry, it is often used to synthesize fragrant compounds to add or improve the fragrance of products .
Wirkmechanismus
The mechanism of action of Ethyl 2-(trans-4-acetamidocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and enzymes . The ester group can undergo hydrolysis, releasing the active acetic acid derivative .
Vergleich Mit ähnlichen Verbindungen
- trans-4-(Acetylamino)cyclohexyl acetate
- trans-3-(4-Acetamino-cyclohexyl)-propionic acid
Comparison: Compared to similar compounds, Ethyl 2-(trans-4-acetamidocyclohexyl)acetate is unique due to its specific combination of acetyl and ester functional groups . This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in different industries .
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
ethyl 2-(4-acetamidocyclohexyl)acetate |
InChI |
InChI=1S/C12H21NO3/c1-3-16-12(15)8-10-4-6-11(7-5-10)13-9(2)14/h10-11H,3-8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
PWRZFKZKPADJAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CCC(CC1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



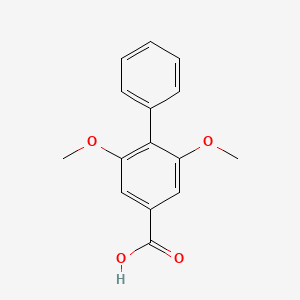
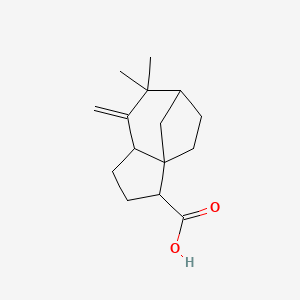
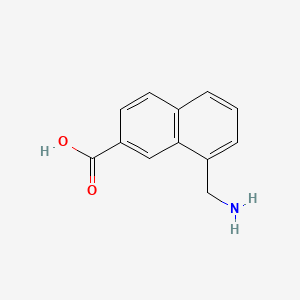
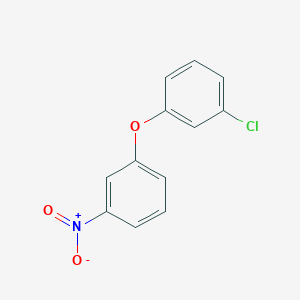
![tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclobutyl]carbamate](/img/structure/B8476643.png)
![N-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B8476664.png)
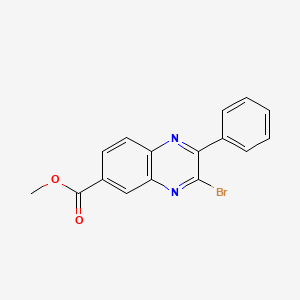
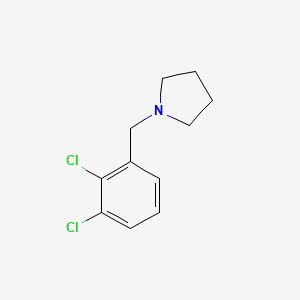
![Benzoic acid,4-[(1s)-1-[[(2,3-dihydro-1h-indol-7-yl)carbonyl]amino]ethyl]-,methyl ester](/img/structure/B8476687.png)
